Enantiomeric Configuration: (R)-Oxalate Salt vs. (S)-Oxalate Salt and Racemate in Chiral Drug Intermediate Synthesis
The target compound provides the defined (R) absolute configuration at the morpholine 3-position, which is essential for the stereochemical integrity of downstream Bcl-2/Bcl-XL inhibitors described in US 9,018,381 B2 [1]. The corresponding (S)-enantiomer oxalate salt (CAS 1956436-21-7) and the racemic mixture (CAS 475106-18-4) lack this stereochemical definition. The target compound is supplied with a purity specification of NLT 98% (achiral HPLC) by ISO-certified vendors, ensuring batch-to-batch consistency for chiral pool synthesis .
| Evidence Dimension | Absolute configuration (chirality) |
|---|---|
| Target Compound Data | (R) configuration, CAS 1956436-20-6, purity NLT 98% |
| Comparator Or Baseline | (S)-oxalate salt (CAS 1956436-21-7) and racemate (CAS 475106-18-4); racemate purity specifications typically 95-97% |
| Quantified Difference | Defined (R) stereochemistry vs. undefined or opposite chirality; purity difference of 1-3 percentage points favoring the (R)-oxalate salt |
| Conditions | Chiral pool building block for enantioselective synthesis; referenced in AstraZeneca patent US 9,018,381 B2 for Bcl-2/Bcl-XL inhibitor synthesis |
Why This Matters
Sourcing the incorrect enantiomer directly compromises the stereochemical outcome of multi-step asymmetric syntheses, potentially yielding inactive or off-target diastereomers.
- [1] Patents-Review.com. US Patent 9,018,381 B2 – Chemical Compounds (Bcl-2/Bcl-XL inhibitors). Available: https://www.patents-review.com/a/20120035134-chemical-compounds.html View Source
